molecular formula C7H8N2O2 B11921573 Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate

Cat. No.: B11921573
M. Wt: 152.15 g/mol
InChI Key: REHYLIAAFSIZAJ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazine ring, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives.

Scientific Research Applications

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate exerts its effects varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of cellular pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of caspases and down-regulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[2,3-b]pyridine
  • Imidazo[1,2-a]pyrimidine
  • Pyrazolo[3,4-b]pyridine

Uniqueness

Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate is unique due to its specific ring fusion and the presence of a hydrate form, which can influence its reactivity and solubility. Compared to similar compounds, it may offer distinct advantages in terms of stability and potential biological activity.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2H-pyrrolo[1,2-a]pyrazin-1-one;hydrate

InChI

InChI=1S/C7H6N2O.H2O/c10-7-6-2-1-4-9(6)5-3-8-7;/h1-5H,(H,8,10);1H2

InChI Key

REHYLIAAFSIZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CNC(=O)C2=C1.O

Origin of Product

United States

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